2-Pyrimidinemethanol, 5-bromo-alpha-methyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

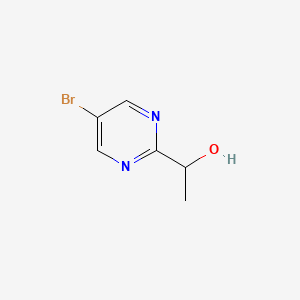

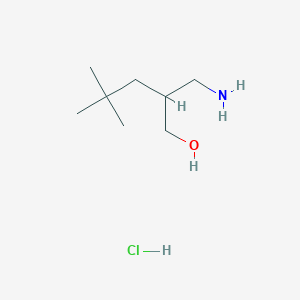

“2-Pyrimidinemethanol, 5-bromo-alpha-methyl-” is a chemical compound with the molecular formula C6H7BrN2O and a molecular weight of 203.04 . It is also known by other names such as "1-(5-Bromopyrimidin-2-yl)ethan-1-ol" .

Molecular Structure Analysis

The SMILES string for this compound isCC1=NC=C (C=N1)Br . The InChI key is NEDJTEXNSTUKHW-UHFFFAOYSA-N . These strings provide a way to represent the molecule’s structure in a textual format. Physical And Chemical Properties Analysis

This compound is a solid . It has a melting point of 93-94 °C and a density of 1.785±0.06 g/cm3 . It should be stored at 2-8°C .科学的研究の応用

Antiviral Activity

2-Pyrimidinemethanol derivatives, including 5-bromo-alpha-methyl, have shown potential in antiviral applications. A study highlighted the synthesis of 2,4-diamino-6-[[(diisopropoxyphosphoryl)methoxy]ethoxy]pyrimidine derivatives, with the 5-bromo variant displaying significant antiretroviral activity, comparable to reference drugs like adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).

Synthetic Chemistry

2-Pyrimidinemethanol derivatives are integral in synthetic chemistry, serving as intermediates for various compounds. Research includes synthesizing 2-isopropylpyrimidine derivatives via bromination and solvolysis, emphasizing their importance in creating complex organic molecules (Brown & Waring, 1977); (Brown & Waring, 1978).

Spectroscopic Analysis

In spectroscopic studies, compounds like 5-bromo-2-hydroxy pyrimidine have been analyzed for their molecular geometry, vibrational wavenumbers, and electronic properties, aiding in the understanding of their chemical behavior and potential applications (Chandralekha et al., 2020).

Cytotoxic Studies

Studies have also been conducted on the cytotoxic properties of pyrimidine derivatives, which include the synthesis of alpha-methylene-gamma-butyrolactone bearing pyrimidines. These compounds demonstrated potential as antitumor agents against various cell lines, showcasing the medicinal applications of these derivatives (Huang et al., 1993).

Molecular Docking Studies

Molecular docking studies, which help predict binding orientation, affinity, and activity of compounds, have been performed on pyrimidine derivatives. This includes investigating their interactions with various biological targets, potentially contributing to drug design and discovery processes (Chandralekha et al., 2020).

Tyrosine Kinase Inhibitors

Some pyrimidine derivatives have been evaluated as inhibitors of receptor tyrosine kinases, which play a crucial role in various biological processes including cancer progression. This includes studies on the synthesis and evaluation of pyrimidine analogues as potential antiangiogenic agents (Gangjee et al., 2010).

特性

IUPAC Name |

1-(5-bromopyrimidin-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-4,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAKQONFXDJSHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=N1)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[4-(Furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid](/img/structure/B2448485.png)

![N-{4-[5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2448488.png)

![N-cyclopentyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2448489.png)

![1-Phenyl-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2448492.png)

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2448500.png)

![(5S)-5-Propan-2-yl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B2448503.png)

![(Z)-3-(((4-bromophenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2448507.png)